molecular formula C61H84N16O13S B10773639 H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

Cat. No.: B10773639
M. Wt: 1281.5 g/mol
InChI Key: AUOCWSNQHWTPIJ-JMYPGRSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 is a synthetic peptide composed of the amino acids pyrrolysine, valine, proline, glutamine, tryptophan, alanine, glycine, histidine, phenylalanine, and methionine. This peptide sequence is notable for its potential biological activity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound involves scaling up SPPS techniques. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents, such as acylation or alkylation agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylation agents (e.g., acetic anhydride), alkylation agents (e.g., iodoacetamide).

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with acyl or alkyl groups.

Scientific Research Applications

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with cellular components. This peptide may target receptors involved in signaling pathways, modulating cellular responses such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2: can be compared to other bioactive peptides, such as bradykinin and angiotensin. These peptides share structural similarities but differ in their amino acid sequences and biological functions.

Similar Compounds

    Bradykinin: A peptide involved in vasodilation and inflammatory responses.

    Angiotensin: A peptide hormone that regulates blood pressure and fluid balance.

    Vasopressin: A peptide hormone that controls water retention in the kidneys.

This compound:

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOCWSNQHWTPIJ-JMYPGRSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H84N16O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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